[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride
Overview
Description
[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as nicotinamide phosphoribosyltransferase (nampt) and tubulin . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Tubulin is a protein that forms microtubules, which are a component of the cell’s cytoskeleton .
Mode of Action
For instance, some compounds can inhibit the activity of NAMPT, thereby affecting the NAD+ salvage pathway . Others can bind to the colchicine binding site of tubulin, potentially disrupting microtubule formation .
Biochemical Pathways
These pathways have downstream effects on various cellular processes, including energy metabolism, cell division, and intracellular transport .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell types . This could potentially be a result of disrupting the NAD+ salvage pathway or microtubule formation .
Properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMRRUXAPTOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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